3-Amino-2-oxazolidinone-d4
Overview
Description
3-Amino-2-oxazolidinone-d4 is a deuterium-labeled derivative of 3-Amino-2-oxazolidinone. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a metabolite of furazolidone, a synthetic nitrofuran antibiotic, and is often used as an indicator for detecting furazolidone residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-oxazolidinone-d4 involves the incorporation of deuterium atoms into the 3-Amino-2-oxazolidinone molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Direct Synthesis: This involves the direct incorporation of deuterium during the synthesis of the oxazolidinone ring. The reaction typically involves the cyclization of a deuterated amino alcohol with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions or direct synthesis methods. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-oxazolidinone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted oxazolidinones .
Scientific Research Applications
3-Amino-2-oxazolidinone-d4 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of furazolidone residues in food and biological samples.
Biology: Employed in studies involving the metabolism of nitrofuran antibiotics.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of furazolidone in the body.
Industry: Applied in the quality control of food products to ensure compliance with safety regulations regarding antibiotic residues
Mechanism of Action
The mechanism of action of 3-Amino-2-oxazolidinone-d4 is primarily related to its role as a metabolite of furazolidone. Furazolidone exerts its effects by inhibiting bacterial enzyme systems, leading to the disruption of bacterial protein synthesis. The deuterium-labeled compound is used to trace and study the metabolic pathways and molecular targets involved in the action of furazolidone .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxazolidinone: The non-deuterated form of the compound, used similarly in analytical applications.
4,4,5,5-Tetradeutero-3-amino-oxazolidin-2-one: Another deuterium-labeled derivative with similar applications.
Uniqueness
3-Amino-2-oxazolidinone-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research involving the detection and quantification of antibiotic residues .
Properties
IUPAC Name |
3-amino-4,4,5,5-tetradeuterio-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-5-1-2-7-3(5)6/h1-2,4H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCJNIUHWNJNCT-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1N)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656957 | |
Record name | 3-Amino(~2~H_4_)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188331-23-8 | |
Record name | 3-Amino(~2~H_4_)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1188331-23-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.